molecular formula C13H9FN2O B13733238 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole

5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole

Cat. No.: B13733238
M. Wt: 228.22 g/mol
InChI Key: LJYGBDFLJBIMGO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is a chemical compound with the molecular formula C13H9FN2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and salicylaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under basic conditions to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific biological activities not seen in simpler fluorinated phenols or acetophenones. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C13H9FN2O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,16)

InChI Key

LJYGBDFLJBIMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)O

Origin of Product

United States

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